METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
“Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Scientific Research Applications
Synthesis and Structural Analysis
Research has been focused on the synthesis and structural analysis of related heterocyclic compounds. For example, structural analogs of antituberculous agents have been synthesized, displaying tuberculostatic activity, which underscores the significance of the triazolopyrimidine scaffold in medicinal chemistry (Titova et al., 2019). Similarly, efficient one-step synthesis methods have been developed for producing 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting the versatility and potential of this chemical framework for creating biologically active compounds (Massari et al., 2017).
Biological Activity and Applications
The biological activities and applications of these compounds have been extensively studied, with findings indicating their potential in addressing various health concerns. Triorganotin(IV) derivatives of closely related structures have demonstrated in vitro antimicrobial activity against Gram-positive bacteria, suggesting the utility of these compounds in developing new antimicrobial agents (Ruisi et al., 2010). Moreover, certain derivatives have been synthesized and tested for antitumor activities, revealing a high potency against human lung and hepatocellular carcinoma cell lines, which points to their potential in cancer therapy (Gomha et al., 2017).
Chemical Properties and Reactivity
The chemical properties and reactivity of these compounds have also been a subject of study, with research demonstrating various synthetic routes and transformations. For instance, cyclocondensation reactions involving 6-acetyl derivatives have led to the formation of novel heterocyclic systems, illustrating the reactivity and synthetic utility of the triazolopyrimidine scaffold (Desenko et al., 1998).
Mechanism of Action
Target of Action
These include antibacterial, antifungal, antiviral, antiparasitic, and anticancer targets .
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used as bio-isosteres for purines, carboxylic acid, and n-acetylated lysine . This suggests that they may interact with their targets in a similar manner to these molecules.
Result of Action
Compounds with similar structures have been found to inhibit the growth of various cancer cell lines . They have also been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Properties
IUPAC Name |
methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-7-11(13(22)23-2)12(8-4-5-9(20)10(21)6-8)19-14(16-7)17-15(18-19)24-3/h4-6,12,20-21H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDKEJZOVUZUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=C(C=C3)O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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